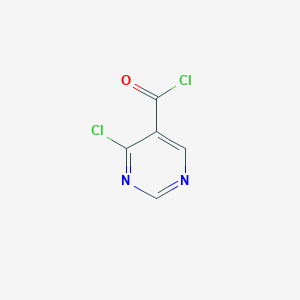

4-Chloropyrimidine-5-carbonyl chloride

Description

Significance of Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry and Materials Science Research

In medicinal chemistry , the pyrimidine scaffold is considered a "privileged structure" due to its recurring presence in a multitude of biologically active compounds. chemguide.co.uk This heterocycle is a key component of the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids, DNA and RNA. This inherent biological relevance has inspired the development of a wide range of pyrimidine-containing drugs with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, while the ring itself can engage in various intermolecular interactions, enabling these molecules to bind effectively to biological targets such as enzymes and receptors.

In the realm of materials science , pyrimidine derivatives are increasingly being explored for their unique electronic and photophysical properties. The electron-deficient nature of the pyrimidine ring makes it an attractive component in the design of organic semiconductors. These materials are integral to the development of advanced electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). By incorporating pyrimidine units into larger conjugated systems, chemists can fine-tune the electronic properties of the resulting materials, influencing factors like charge transport and light emission characteristics.

Overview of Acyl Chlorides as Synthetic Intermediates in Heterocyclic Chemistry

Acyl chlorides are highly reactive derivatives of carboxylic acids, characterized by the functional group -COCl. Their heightened reactivity stems from the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. msu.edu This property renders acyl chlorides exceptionally useful as synthetic intermediates, particularly in the construction of complex heterocyclic systems.

In heterocyclic chemistry, acyl chlorides serve as powerful acylating agents, enabling the introduction of an acyl group onto a variety of nucleophiles, including amines, alcohols, and carbanions. chemistrysteps.com This capability is crucial for building and modifying heterocyclic rings, as it allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency. The reactions of acyl chlorides are often rapid and proceed under mild conditions, making them a favored choice for intricate synthetic sequences where preserving sensitive functional groups is paramount.

Research Context of 4-Chloropyrimidine-5-carbonyl chloride as a Versatile Building Block

This compound emerges at the intersection of the valuable pyrimidine scaffold and the reactive acyl chloride functionality. Its structure presents two distinct reactive sites: the electrophilic carbonyl carbon of the acyl chloride and the carbon atom at the 4-position of the pyrimidine ring, which is susceptible to nucleophilic aromatic substitution (SNAr). This dual reactivity makes it a highly versatile and valuable building block in organic synthesis.

The strategic placement of the chloro and carbonyl chloride groups on the pyrimidine ring allows for sequential and regioselective reactions. For instance, a nucleophile can first react with the more reactive acyl chloride group, and subsequently, a different nucleophile can displace the chlorine atom at the 4-position. This orthogonal reactivity provides chemists with a powerful tool to construct highly functionalized and complex pyrimidine derivatives that would be challenging to synthesize through other routes. The resulting molecules hold significant potential for applications in both medicinal chemistry, as novel therapeutic agents, and in materials science, as tailored organic electronic materials.

While direct and extensive research on this compound itself is not widely published, its synthetic utility can be inferred from the well-established reactivity of related compounds such as ethyl 4-chloropyrimidine-5-carboxylate and other chloropyrimidine derivatives. chemimpex.com The conversion of the carboxylic acid to the highly reactive acyl chloride is a standard transformation in organic synthesis, typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemguide.co.ukcommonorganicchemistry.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Reactive Sites | Potential Applications |

| This compound | C₅H₂Cl₂N₂O | 176.99 | C4-Cl (SNAr), -COCl (Acylation) | Medicinal Chemistry, Materials Science |

| Ethyl 4-chloropyrimidine-5-carboxylate | C₇H₇ClN₂O₂ | 186.60 | C4-Cl (SNAr), Ester | Pharmaceutical Intermediates, Agrochemicals |

| 4-Chloropyrimidine (B154816) | C₄H₃ClN₂ | 114.53 | C4-Cl (SNAr) | Pharmaceutical Intermediates |

The strategic combination of a privileged heterocyclic scaffold with a highly reactive functional group positions this compound as a key intermediate for the synthesis of next-generation functional molecules. As research in medicinal and materials chemistry continues to advance, the demand for such versatile and precisely functionalized building blocks is expected to grow, further solidifying the importance of compounds like this compound in contemporary organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

4-chloropyrimidine-5-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4-3(5(7)10)1-8-2-9-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJZRPQLFKDILG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261494-35-2 | |

| Record name | 4-chloropyrimidine-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloropyrimidine 5 Carbonyl Chloride

Established Synthetic Routes to Pyrimidine-5-carbonyl Chloride Derivatives

Traditional syntheses of pyrimidine-5-carbonyl chlorides, including the 4-chloro derivative, typically commence from more stable precursors such as carboxylic acids, esters, or aldehydes. These methods are well-documented and rely on standard organic transformations.

The most direct and common pathway to 4-Chloropyrimidine-5-carbonyl chloride is the chlorination of its corresponding carboxylic acid, 4-Chloropyrimidine-5-carboxylic acid. This transformation is typically achieved using standard inorganic acid chlorides.

Phosphorus oxychloride (POCl₃) is a potent reagent used for both the conversion of carboxylic acids to acyl chlorides and the chlorination of hydroxyl groups on heterocyclic rings. oregonstate.edunih.gov In the context of pyrimidine (B1678525) synthesis, POCl₃ is widely employed to convert hydroxypyrimidines into their chloro-substituted counterparts. google.comgoogle.com For instance, the synthesis of 2,4,6-trichloropyrimidine (B138864) from barbituric acid is a well-established industrial process that uses POCl₃, often in the presence of a tertiary amine like dimethylaniline to catalyze the reaction and scavenge the HCl byproduct. google.com

This dual functionality allows for a potential one-pot synthesis of this compound starting from 4-hydroxypyrimidine-5-carboxylic acid. In such a protocol, POCl₃ would simultaneously convert the hydroxyl group at the 4-position into a chloride and the carboxylic acid at the 5-position into the target carbonyl chloride. The reaction conditions typically require elevated temperatures, and the specific parameters can be fine-tuned based on the substrate's reactivity.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | google.comgoogle.com |

| Catalyst/Additive | Tertiary amines (e.g., Dimethylaniline, N,N-diethylaniline) | oregonstate.edu |

| Temperature | 60 - 110 °C | patsnap.com |

| Reaction Time | Several hours | oregonstate.edu |

Thionyl chloride (SOCl₂) is the most popular and efficient reagent for converting carboxylic acids into acyl chlorides due to its volatility and the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification. rsc.orgmasterorganicchemistry.com The reaction is broadly applicable and is the standard method for preparing this compound from 4-Chloropyrimidine-5-carboxylic acid. libretexts.org

The mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of SOCl₂, leading to a chlorosulfite intermediate. libretexts.org This intermediate is highly reactive, and subsequent nucleophilic attack by the chloride ion on the carbonyl carbon results in the formation of the acyl chloride. chemistrysteps.com The process can be accelerated by adding a catalytic amount of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ, or by using pyridine (B92270). rsc.org

| Reagent | Function | Typical Conditions | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Chlorinating Agent | Used in excess, often as solvent | masterorganicchemistry.comyoutube.com |

| N,N-Dimethylformamide (DMF) | Catalyst | Catalytic amount | rsc.org |

| Solvent (optional) | Inert solvent (e.g., Dichloromethane, Toluene) | Reflux temperature | youtube.com |

An alternative route begins with 4-chloropyrimidine-5-carbaldehyde. While direct conversion of an aldehyde to an acyl chloride is not a standard transformation, a two-step sequence is feasible. First, the aldehyde is oxidized to the corresponding carboxylic acid, 4-chloropyrimidine-5-carboxylic acid. Common oxidizing agents for this step include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (B76162) (NaClO₂) to avoid side reactions with the pyrimidine ring. Following the oxidation, the resulting carboxylic acid is chlorinated using standard methods with SOCl₂ or POCl₃ as described previously. The synthesis of various pyrimidine-5-carboxaldehydes has been documented, providing access to the necessary precursors. acs.org

Pyrimidine-5-carboxylate esters, such as methyl or ethyl 4-chloropyrimidine-5-carboxylate, serve as stable and accessible precursors. organic-chemistry.org The synthesis of the target acyl chloride from these esters is a reliable two-step process. The first step is the saponification (hydrolysis) of the ester to the carboxylate salt using a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification to yield the free 4-chloropyrimidine-5-carboxylic acid. bu.edu.eg The isolated carboxylic acid is then subjected to chlorination with thionyl chloride or a similar reagent to afford the final product, this compound. This route is advantageous when the starting ester is more readily available or easier to synthesize than the corresponding carboxylic acid.

Chlorination of Pyrimidine-5-carboxylic Acid Analogues

Advanced and Emerging Synthetic Approaches

While traditional methods are robust, research continues into more efficient, atom-economical, and environmentally benign synthetic strategies. For the synthesis of the pyrimidine core itself, modern methods such as multi-component reactions are gaining traction. For example, a ZnCl₂-catalyzed three-component coupling of an enamine, an orthoester, and ammonium (B1175870) acetate (B1210297) can produce 4,5-disubstituted pyrimidines in a single step. acs.org While not a direct route to the title compound, such methods offer rapid access to highly functionalized pyrimidine scaffolds that could be subsequently converted to 4-chloropyrimidine-5-carboxylic acid and then to the carbonyl chloride.

Furthermore, advancements in catalysis, such as the use of phosgene (B1210022) in the presence of quaternary ammonium or phosphonium (B103445) salt catalysts, have been developed for the synthesis of chlorinated pyrimidines like 4,6-dichloropyrimidine, showcasing progress in chlorination technology that could be adapted for acyl chloride synthesis. google.com Another area of innovation involves novel coupling reactions. For instance, a Cu/Pd-catalyzed decarbonylative/acylative Sonogashira cross-coupling reaction has been developed for furandicarbonyl dichloride, demonstrating selective reactivity of one acyl chloride group over another. acs.org Such selective transformations highlight the potential for developing sophisticated, one-pot procedures for synthesizing complex molecules from intermediates like this compound.

Table of Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Target Compound |

| 4-Chloropyrimidine-5-carboxylic acid | Direct Precursor |

| Phosphorus Oxychloride (POCl₃) | Chlorinating Agent |

| Thionyl Chloride (SOCl₂) | Chlorinating Agent |

| 2,4,6-trichloropyrimidine | Example Product of POCl₃ Chlorination |

| Barbituric acid | Precursor for Trichloropyrimidine |

| Dimethylaniline | Catalyst/Base |

| N,N-diethylaniline | Catalyst/Base |

| 4-hydroxypyrimidine-5-carboxylic acid | Potential Precursor |

| N,N-dimethylformamide (DMF) | Catalyst |

| Pyridine | Catalyst/Base |

| 4-chloropyrimidine-5-carbaldehyde | Alternative Precursor |

| Methyl 4-chloropyrimidine-5-carboxylate | Alternative Precursor |

| Ethyl 4-chloropyrimidine-5-carboxylate | Alternative Precursor |

| Sodium Hydroxide (NaOH) | Reagent for Saponification |

| 4,6-dichloropyrimidine | Example of Chlorinated Pyrimidine |

| Furandicarbonyl dichloride | Example for Advanced Coupling Reaction |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the principles can be applied to the synthesis of its precursors and related pyrimidine derivatives.

Microwave irradiation can be particularly effective in the synthesis of the pyrimidine core and in the conversion of the corresponding carboxylic acid to the carbonyl chloride. For instance, the synthesis of various aminopyrimidine derivatives has been successfully achieved under microwave conditions, demonstrating the versatility of this technique for constructing the foundational pyrimidine structure. rsc.orgnih.goveurekaselect.commdpi.comnih.gov These methods often result in significantly reduced reaction times and improved yields.

The general advantages of microwave-assisted synthesis in the context of preparing this compound and its precursors are summarized in the table below.

| Feature | Benefit in Synthesis |

| Rapid Heating | Drastically reduces reaction times for pyrimidine ring formation and subsequent functional group transformations. |

| Uniform Heating | Minimizes side product formation, leading to cleaner reaction profiles and easier purification. |

| Increased Yields | Often provides higher isolated yields of the desired pyrimidine derivatives compared to conventional heating. |

| Energy Efficiency | More energy-efficient than traditional refluxing methods. |

This table summarizes the general benefits of microwave-assisted synthesis applicable to the preparation of pyrimidine derivatives.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to constructing diverse molecular scaffolds. The synthesis of substituted pyrimidines is well-suited to MCR strategies. mdpi.comsciforum.netnih.govresearchgate.netresearchgate.net

While a direct one-pot MCR for this compound has not been prominently reported, MCRs can be employed to rapidly assemble the core 4-chloropyrimidine (B154816) structure, which can then be further functionalized. For example, a three-component coupling reaction catalyzed by zinc chloride (ZnCl₂) has been developed for the synthesis of 4,5-disubstituted pyrimidine derivatives. Such strategies allow for the convergent and efficient generation of a library of pyrimidine-based compounds.

The key attributes of utilizing multicomponent reactions for the synthesis of pyrimidine precursors are highlighted below.

| Aspect | Description |

| Convergence | Multiple starting materials are combined in a single step, streamlining the synthetic sequence. |

| Atom Economy | Most atoms of the starting materials are incorporated into the final product, minimizing waste. |

| Diversity | Allows for the rapid generation of a library of substituted pyrimidines by varying the initial components. |

| Efficiency | Reduces the number of synthetic and purification steps, saving time and resources. |

This table outlines the advantages of employing multicomponent reaction strategies for the synthesis of the pyrimidine core.

Catalytic Approaches for Selective Chlorocarbonylation

The conversion of the precursor, 4-chloropyrimidine-5-carboxylic acid, to the target this compound is a crucial final step. This transformation is typically achieved using a chlorinating agent, and the use of a catalyst can significantly enhance the reaction's efficiency and selectivity.

Common chlorinating agents for this purpose include thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and oxalyl chloride. google.comchemguide.co.ukmasterorganicchemistry.comcommonorganicchemistry.com The reaction of a carboxylic acid with thionyl chloride is a well-established and widely used method for the preparation of the corresponding acyl chloride. chemguide.co.ukmasterorganicchemistry.comcommonorganicchemistry.com

Recent advancements have focused on catalytic methods to improve this conversion. For instance, Brønsted acids have been shown to effectively catalyze the chlorination of aromatic carboxylic acids with thionyl chloride, leading to excellent yields in short reaction times. lookchem.comtandfonline.com This catalytic approach presents a potentially more efficient and milder alternative to traditional methods. A similar principle is seen in the preparation of 2-ethylmercapto-6-chloropyrimidine-5-carboxylic acid chloride, where phosphorus oxychloride is used to effect the transformation. prepchem.com

A comparison of common reagents used for the chlorocarbonylation of carboxylic acids is provided in the table below.

| Reagent | Typical Conditions | Advantages |

| Thionyl Chloride (SOCl₂) ** | Neat or in a solvent, often with catalytic DMF or pyridine. | Gaseous byproducts (SO₂ and HCl) are easily removed. |

| Phosphorus(V) Chloride (PCl₅) | Often used neat or in an inert solvent. | Effective for a wide range of carboxylic acids. |

| Oxalyl Chloride ((COCl)₂) ** | Typically with a catalytic amount of DMF in a solvent like DCM. | Milder conditions, volatile byproducts. |

| Phosphorus Oxychloride (POCl₃) | Can be used for the conversion of hydroxy-pyrimidines to chloro-pyrimidines. | Selectivity in certain heterocyclic systems. |

This table compares common chlorinating agents for the synthesis of acyl chlorides from carboxylic acids.

Chemical Reactivity and Transformation Mechanisms of 4 Chloropyrimidine 5 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Chloride Moiety

The carbonyl chloride functional group is a highly reactive acylating agent due to the strong electron-withdrawing nature of both the chlorine atom and the pyrimidine (B1678525) ring, which significantly enhances the electrophilicity of the carbonyl carbon. This reactivity is harnessed in reactions with a wide array of nucleophiles to form various carboxylic acid derivatives. These reactions typically proceed through a classic addition-elimination mechanism, where the nucleophile first attacks the carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of the chloride leaving group to regenerate the carbonyl double bond.

The reaction of 4-chloropyrimidine-5-carbonyl chloride with primary or secondary amines is a facile and efficient method for the synthesis of pyrimidine-5-carboxamides. This transformation is a cornerstone in the synthesis of many biologically active compounds. The reaction generally proceeds under mild conditions, often at room temperature, and may be carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride gas that is liberated.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a chloride ion. While specific examples starting directly from this compound are part of broader synthetic schemes, the principle is well-established in organic chemistry. For instance, the synthesis of various pyrimidine-5-carboxamides has been achieved through different synthetic routes, highlighting the importance of this structural motif. nih.govnih.govias.ac.in

A representative set of these transformations is presented in the table below:

| Amine Nucleophile | Product | Typical Reaction Conditions |

| Ammonia | 4-Chloropyrimidine-5-carboxamide | Inert solvent (e.g., THF, DCM), 0°C to rt |

| Methylamine | 4-Chloro-N-methylpyrimidine-5-carboxamide | Inert solvent, base (e.g., triethylamine), rt |

| Aniline | 4-Chloro-N-phenylpyrimidine-5-carboxamide | Aprotic solvent, rt |

| Piperidine | (4-Chloropyrimidin-5-yl)(piperdin-1-yl)methanone | Inert solvent, rt |

This table is illustrative of the general reactivity and not based on a single specific study.

Esterification of this compound can be readily achieved by reaction with various alcohols. This reaction typically proceeds under neutral or slightly basic conditions. The use of a base, such as pyridine (B92270) or triethylamine, can be beneficial to scavenge the HCl produced during the reaction.

The synthesis of pyrimidine-5-carboxylate esters is a common transformation in the elaboration of pyrimidine-based scaffolds. organic-chemistry.org The general reaction is as follows:

| Alcohol | Product | Typical Reaction Conditions |

| Methanol (B129727) | Methyl 4-chloropyrimidine-5-carboxylate | Inert solvent (e.g., THF, DCM), base (e.g., pyridine), 0°C to rt |

| Ethanol | Ethyl 4-chloropyrimidine-5-carboxylate | Inert solvent, base (e.g., triethylamine), rt |

| Isopropanol | Isopropyl 4-chloropyrimidine-5-carboxylate | Aprotic solvent, rt |

| Benzyl alcohol | Benzyl 4-chloropyrimidine-5-carboxylate | Inert solvent, base (e.g., pyridine), rt |

This table is illustrative of the general reactivity and not based on a single specific study.

In a similar fashion to alcohols, thiols can react with this compound to afford the corresponding thioesters. Thioesters are important intermediates in both organic synthesis and biochemistry. The reaction of an acyl chloride with a thiol is a standard method for thioester synthesis. wikipedia.orgresearchgate.net The reaction is often carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

The general transformation is depicted below:

| Thiol | Product | Typical Reaction Conditions |

| Ethanethiol | S-Ethyl 4-chloropyrimidine-5-carbothioate | Aprotic solvent (e.g., THF), base (e.g., NaH or triethylamine), rt |

| Thiophenol | S-Phenyl 4-chloropyrimidine-5-carbothioate | Inert solvent, base, rt |

| Benzylthiol | S-Benzyl 4-chloropyrimidine-5-carbothioate | Aprotic solvent, base, rt |

This table is illustrative of the general reactivity and not based on a single specific study.

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution, particularly when substituted with good leaving groups like halogens. The presence of two ring nitrogen atoms withdraws electron density from the carbon atoms, facilitating attack by nucleophiles.

In this compound, the chlorine atom at the C-4 position is activated towards SNAr. The general reactivity of chloropyrimidines shows that the C-4 and C-6 positions are more susceptible to nucleophilic attack than the C-2 position. wuxiapptec.comstackexchange.com The regioselectivity of these reactions is highly dependent on the nature and position of other substituents on the pyrimidine ring. wuxiapptec.comwuxiapptec.com

For 2,4-dichloropyrimidines, nucleophilic substitution typically occurs selectively at the C-4 position. wuxiapptec.com This preference can be explained by considering the stability of the Meisenheimer intermediate formed upon nucleophilic attack. Attack at C-4 allows for the negative charge to be delocalized onto one of the ring nitrogens, which is a stabilizing interaction. The presence of an electron-withdrawing group at the C-5 position, such as the carbonyl chloride in the title compound, is expected to further activate the C-4 position towards nucleophilic attack. However, the interplay of electronic and steric effects can be complex, and in some cases, substitution at the C-2 position can be competitive or even favored. wuxiapptec.comwuxiapptec.com

Factors influencing the regioselectivity of SNAr on dichloropyrimidines are summarized in the table below:

| Factor | Influence on Regioselectivity (C4 vs. C2) | Rationale |

| Electron-donating group at C-6 | Favors C-2 substitution | Alters the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making C-2 more electrophilic. wuxiapptec.com |

| Electron-withdrawing group at C-5 | Generally favors C-4 substitution | Enhances the electrophilicity of the adjacent C-4 position. |

| Sterically bulky substituent at C-5 | Can influence C-4/C-2 selectivity | May hinder the approach of the nucleophile to the C-4 position. wuxiapptec.com |

| Nature of the Nucleophile | Can alter selectivity | For example, tertiary amines have been shown to favor C-2 substitution in some 5-substituted-2,4-dichloropyrimidines. nih.gov |

The displacement of the C-4 chlorine by an amine nucleophile is a common and synthetically useful SNAr reaction, leading to the formation of 4-aminopyrimidine (B60600) derivatives. nih.govpreprints.org These reactions are frequently employed in medicinal chemistry to introduce diversity into pyrimidine-based scaffolds. acs.orgmdpi.com

The reaction can be carried out under various conditions, including thermal conditions with an excess of the amine, or in the presence of a base to neutralize the generated HCl. nih.gov Acid-catalyzed aminations have also been reported, particularly for less nucleophilic anilines, where protonation of the pyrimidine ring can facilitate the attack. nih.govpreprints.org

The following table provides representative examples of amination reactions on chloropyrimidines:

| Amine Nucleophile | Product Class | Typical Reaction Conditions |

| Aliphatic primary amines (e.g., butylamine) | 4-(Alkylamino)pyrimidine derivatives | Solvent (e.g., ethanol, water), heat, often with a base (e.g., K₂CO₃ or excess amine). nih.gov |

| Aliphatic secondary amines (e.g., morpholine) | 4-(Dialkylamino)pyrimidine derivatives | Similar conditions to primary amines. acs.org |

| Aromatic amines (e.g., aniline) | 4-(Arylamino)pyrimidine derivatives | Can be acid-promoted (e.g., HCl in an alcohol solvent) or palladium-catalyzed for less reactive systems. nih.govpreprints.orgacs.org |

| Tertiary amines | Can lead to C-2 substitution in some systems | In situ dealkylation can occur. nih.gov |

Reactions with Oxygen and Sulfur Nucleophiles at C-4

The chlorine atom at the C-4 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens and the adjacent carbonyl chloride group. Both oxygen and sulfur nucleophiles can displace the C-4 chloride, leading to the formation of new ether and thioether linkages, respectively.

Studies on related 4-chloropyrimidine (B154816) derivatives have demonstrated the facility of these substitution reactions. For instance, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate readily reacts with sodium phenoxide and sodium thiophenoxide to yield the corresponding 4-phenoxy and 4-phenylthio derivatives. nih.gov Similarly, treatment with sodium methoxide (B1231860) can lead to the formation of the 4-methoxy derivative. nih.gov These reactions are typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity.

The general mechanism for the reaction with an oxygen nucleophile, such as an alkoxide, involves the attack of the nucleophile on the C-4 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing groups of the pyrimidine ring. Subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the final ether product. A similar mechanism operates for sulfur nucleophiles, which are often more potent nucleophiles than their oxygen counterparts.

Concerted and Sequential Transformations

The bifunctional nature of this compound presents both a challenge and an opportunity for synthetic chemists. The relative reactivity of the C-4 chloro group and the C-5 carbonyl chloride dictates the outcome of reactions with nucleophiles, allowing for either selective functionalization or subsequent reactions at both sites.

Chemoselective Functionalization Strategies

Achieving chemoselectivity in the reactions of this compound is crucial for its use as a versatile building block. The acyl chloride is generally more electrophilic and reactive than the C-4 chloro group. Consequently, reactions with nucleophiles under mild conditions are expected to occur preferentially at the carbonyl carbon. For example, reaction with an alcohol at low temperatures would likely lead to the formation of the corresponding ester, leaving the C-4 chloro group intact. This is a standard reaction for acyl chlorides, proceeding via a nucleophilic addition-elimination mechanism. chemguide.co.uklibretexts.org

The resulting 4-chloropyrimidine-5-carboxylate can then serve as a substrate for a subsequent nucleophilic substitution at the C-4 position. This stepwise approach allows for the introduction of two different nucleophiles onto the pyrimidine core in a controlled manner. The ethyl ester derivative, ethyl 4-chloropyrimidine-5-carboxylate, is a known intermediate used in the synthesis of biologically active molecules, highlighting the utility of this selective approach. nih.govchemimpex.com

Conversely, to achieve selective reaction at the C-4 position while preserving the carbonyl chloride, more tailored reaction conditions or protecting group strategies would be necessary. However, the high reactivity of the acyl chloride makes this a more challenging transformation.

Tandem Reactions Involving Both Reactive Centers

Tandem or one-pot reactions that sequentially modify both reactive centers of this compound offer an efficient route to highly functionalized pyrimidines. Such a strategy would typically involve an initial reaction at the more reactive acyl chloride group, followed by an in-situ reaction at the C-4 position.

Application As a Building Block in the Synthesis of Complex Molecular Architectures

Construction of Pyrimidine-Fused Heterocyclic Systems

The strategic arrangement of reactive sites on the 4-chloropyrimidine-5-carbonyl chloride core enables its use in cyclization reactions to form bicyclic and polycyclic heterocyclic compounds.

The pyrimido[4,5-d]pyrimidine (B13093195) skeleton is a core structure in many biologically significant molecules. The synthesis of this bicyclic system often involves the annulation of a second pyrimidine (B1678525) ring onto an existing one. While many routes exist, precursors similar to this compound, such as ethyl 2,4-dichloropyrimidine-5-carboxylate, are employed in these syntheses. rsc.org For instance, a common strategy involves reacting a 4-aminopyrimidine (B60600) derivative with a reagent that provides the necessary atoms for the second ring. rsc.org

Given its structure, this compound is an ideal candidate for such transformations. A plausible synthetic pathway involves the reaction of its highly electrophilic carbonyl chloride group with an amine-containing pyrimidine, such as a 4-aminopyrimidine-5-carboxamide, to form a stable amide linkage. Subsequent intramolecular cyclization, potentially involving the displacement of the chlorine atom at the C4 position by another nucleophilic group on the attached pyrimidine, would lead to the formation of the fused pyrimido[4,5-d]pyrimidine ring system. Various research efforts have focused on developing efficient, often one-pot, methods for constructing these derivatives, highlighting the importance of this structural class. researchgate.netoiccpress.commdpi.com

Table 1: Examples of Synthetic Approaches to Pyrimido[4,5-d]pyrimidines

| Starting Materials | Key Reaction Type | Resulting System | Reference |

|---|---|---|---|

| 6-Aminouracil derivatives, amines, and aldehydes | Double Mannich reaction | Pyrimido[4,5-d]pyrimidine rings | researchgate.net |

| Ethyl 2,4-dichloropyrimidine-5-carboxylate and arylamines | Nucleophilic substitution and intramolecular cyclization | Substituted pyrimido[4,5-d]pyrimidines | rsc.org |

| 6-Aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile | Cyclocondensation | Pyrimido[4,5-d]pyrimidine-trithiones | researchgate.net |

The versatility of this compound extends to the synthesis of other fused heterocycles, where the pyrimidine ring is fused with a five-membered ring like thiazole (B1198619) or thiophene (B33073). The synthesis of thiazolo[4,5-d]pyrimidines, for example, can be envisioned by reacting this compound with a bifunctional nucleophile like 2-aminoethanethiol. The reaction would likely proceed via acylation of the amine group by the carbonyl chloride, followed by an intramolecular nucleophilic substitution where the thiol group displaces the C4-chloro substituent, leading to the fused thiazole ring. Research has shown the successful synthesis of rsc.orgresearchgate.netthiazolo[4,5-d]pyrimidines through Michael addition reactions of thiazolidinones with thiourea. researchgate.net

Similarly, thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines are important scaffolds in medicinal chemistry. nih.govresearchgate.net Synthetic strategies for these systems often start from chloropyrimidines. semanticscholar.org Aryl(4-chloro-6-methoxypyrimidin-5-yl)methanones have been transformed in one pot into 4-methoxythieno[2,3-d]pyrimidines. semanticscholar.org This suggests that this compound could serve as a key starting material for analogous thiophene-fused systems by reacting it with appropriate sulfur-containing nucleophiles that facilitate the construction of the thiophene ring.

Derivatization for Investigational Chemical Scaffolds

The term "scaffold" in chemistry refers to the core structure of a molecule to which various functional groups can be attached. This compound is an excellent starting point for generating diverse molecular scaffolds for chemical and biological investigation.

The differential reactivity of the two chloro-substituents (one acyl chloride, one aryl chloride) allows for selective and sequential reactions, making this compound a valuable precursor for complex heterocyclic systems. The acyl chloride is significantly more reactive and can be selectively targeted by a wide range of nucleophiles (amines, alcohols, thiols) under mild conditions to form amides, esters, or thioesters.

Subsequently, the less reactive chlorine atom at the C4 position can be substituted through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This stepwise functionalization provides access to a vast chemical space. For instance, reactions with various hetarylacetonitriles can lead to ketonitriles, which are intermediates for fused pyridopyrimidines like pyrimido-[4,5-c]quinolizines. researchgate.net Other methodologies have been developed for synthesizing 4,5-disubstituted pyrimidines from functionalized enamines or ketones. acs.org The development of methods for creating tricyclic systems, such as 4-chloro-pyrimido[4,5-b] researchgate.netresearchgate.netbenzodiazepines, further illustrates the utility of chloropyrimidine precursors in building advanced scaffolds. nih.gov

Chemical biology often relies on the synthesis of compound libraries to screen for biological activity. The ability to systematically and efficiently generate a large number of related compounds from a single starting material is crucial. This compound is an ideal intermediate for this purpose.

A combinatorial approach can be employed where a diverse set of amines is reacted with the carbonyl chloride group, followed by reaction with a second set of diverse nucleophiles at the C4 position. This strategy allows for the rapid generation of a matrix of compounds (a scaffold library) built around the central pyrimidine core. Such libraries of substituted pyrimidines and fused thienopyrimidines have been synthesized and evaluated for their potential as anticancer, antimicrobial, or antinociceptive agents, demonstrating the importance of these scaffolds in drug discovery. nih.govnih.gov

Table 2: Research on Scaffolds Derived from Pyrimidine Precursors

| Precursor Type | Scaffold Type | Research Focus | Reference |

|---|---|---|---|

| Guanidinyl derivative of nalidixic acid | Substituted Pyrimidines | Evaluation for antibacterial and antinociceptive effects | nih.gov |

| β-enaminoester | Thieno[2,3-d] researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidines | Design of potent anti-cancer agents and molecular docking studies | nih.gov |

| 5-Amino-4,6-dichloropyrimidine | rsc.orgresearchgate.netresearchgate.netTriazolo[4,5-d]pyrimidines | Synthesis of potential antiproliferative agents | researchgate.net |

Utilization in Polymer and Material Science Research

While the primary application of this compound is in the synthesis of small molecules for pharmaceutical and biological research, its bifunctional nature suggests potential utility in polymer and material science. The presence of two reactive sites allows it to act as a monomer in polycondensation reactions.

For example, reaction with a diamine could lead to the formation of a polyamide. In this scenario, both the acyl chloride and the C4-chloro group would react with the amine functionalities of the co-monomer to form a polymer chain. This would incorporate the electron-deficient and structurally rigid pyrimidine ring into the polymer backbone, potentially imparting unique thermal, electronic, or mechanical properties to the resulting material. Similarly, reaction with diols or other difunctional monomers could lead to novel polyesters or other classes of condensation polymers. While the polymerization of 4-chloropyridine (B1293800) has been studied researchgate.net, the application of this compound in this field appears to be a largely unexplored area, representing a potential avenue for future research in advanced materials.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-Aminouracil |

| Barbituric acid |

| Ethyl 2,4-dichloropyrimidine-5-carboxylate |

| 4-Aminopyrimidine-5-carboxamide |

| Pyrimido[4,5-d]pyrimidine |

| 2-Aminoethanethiol |

| Thiazolo[4,5-d]pyrimidine |

| Thieno[2,3-d]pyrimidine |

| Thieno[3,2-d]pyrimidine |

| 4-Thiazolidinone |

| Thiourea |

| Aryl(4-chloro-6-methoxypyrimidin-5-yl)methanone |

| 4-Methoxythieno[2,3-d]pyrimidine |

| Hetarylacetonitrile |

| Pyrimido-[4,5-c]quinolizine |

| 4-Chloro-pyrimido[4,5-b] researchgate.netresearchgate.netbenzodiazepine |

| Guanidinyl derivative of nalidixic acid |

| β-enaminoester |

| Thieno[2,3-d] researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine |

| 5-Amino-4,6-dichloropyrimidine |

| rsc.orgresearchgate.netresearchgate.netTriazolo[4,5-d]pyrimidine |

| 4-Chloro-6-methoxypyrimidine |

Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the atomic and molecular structure of 4-Chloropyrimidine-5-carbonyl chloride by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are instrumental.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple due to the limited number of hydrogen atoms. The pyrimidine (B1678525) ring protons, being in an electron-deficient aromatic system, are anticipated to appear at downfield chemical shifts. Specifically, the proton at the C2 position and the proton at the C6 position would likely be observed as singlets, with their exact chemical shifts influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and the chloro and carbonyl chloride substituents. Based on data for similar pyrimidine and pyridine (B92270) structures, these peaks are predicted to be in the range of δ 8.5-9.5 ppm. researchgate.netchemicalbook.comchemicalbook.com

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the acid chloride group is expected to have the most downfield chemical shift, typically in the range of 160-180 ppm. researchgate.netoregonstate.edu The carbon atoms of the pyrimidine ring will also exhibit distinct signals, with their chemical shifts influenced by the attached chlorine atom and the carbonyl group. Carbons directly bonded to chlorine will experience a downfield shift. The predicted chemical shifts are influenced by the complex interplay of inductive and resonance effects within the heterocyclic ring. organicchemistrydata.orgspectrabase.commdpi.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 8.5 - 9.5 | Singlet | Pyrimidine ring protons at C2 and C6. |

| ¹³C | 160 - 180 | Singlet | Carbonyl carbon (C=O). |

| ¹³C | 140 - 165 | Singlet | Pyrimidine ring carbons (C2, C4, C5, C6). |

Note: The actual chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands. The most prominent of these will be the carbonyl (C=O) stretching vibration of the acid chloride group. This band is typically very strong and appears in the region of 1750-1815 cm⁻¹. The exact position is influenced by the electronic effects of the pyrimidine ring. Additionally, C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The aromatic C-H stretching vibrations of the pyrimidine ring are expected to appear above 3000 cm⁻¹, while the C=N and C=C stretching vibrations within the ring will produce a series of bands in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (Acid Chloride) | 1750 - 1815 | Strong |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| C=N, C=C Stretch (Pyrimidine Ring) | 1400 - 1600 | Medium to Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure of a molecule through its fragmentation pattern. For this compound (C₅H₂Cl₂N₂O), the calculated monoisotopic mass is approximately 175.95 Da. uni.lu In the mass spectrum, a molecular ion peak ([M]⁺) would be expected at this m/z value. Due to the presence of two chlorine atoms, this peak will exhibit a characteristic isotopic pattern, with the [M+2]⁺ peak being about 65% of the intensity of the [M]⁺ peak, and a smaller [M+4]⁺ peak. Common fragmentation pathways would likely involve the loss of the carbonyl chloride group (-COCl) or a chlorine radical (-Cl).

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 175.95 | Molecular ion. uni.lu |

| [M+H]⁺ | 176.96 | Protonated molecule. uni.lu |

| [M+Na]⁺ | 198.94 | Sodium adduct. uni.lu |

| [M-Cl]⁺ | 141.00 | Loss of a chlorine atom. |

| [M-COCl]⁺ | 112.99 | Loss of the carbonyl chloride group. |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring system in this compound contains π electrons and non-bonding electrons on the nitrogen atoms, which can undergo transitions upon absorption of UV or visible light. Typically, aromatic and heteroaromatic compounds exhibit π → π* and n → π* transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and appear at longer wavelengths. For this compound, strong absorptions are expected in the UV region, likely below 300 nm, corresponding to the π → π* transitions of the pyrimidine ring. The carbonyl group may also contribute to the UV-Vis spectrum.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly efficient method for the analysis and purification of organic compounds. For a polar compound like this compound, a reversed-phase HPLC method would be suitable. This typically involves a non-polar stationary phase (such as a C18 column) and a polar mobile phase. A common mobile phase would be a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) or a buffer to ensure good peak shape. researchgate.netpensoft.netresearchgate.netpensoft.netnih.gov The retention time of the compound would be dependent on the specific conditions, including the exact composition of the mobile phase, flow rate, and column temperature. Detection is typically achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. Method validation according to ICH guidelines would be necessary to ensure the accuracy, precision, and robustness of the analytical procedure. pensoft.netpensoft.net

Table 4: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Conditions |

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Modifier | 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS plays a crucial role in assessing its purity, identifying potential impurities, and monitoring its synthesis. The high reactivity of the acyl chloride functional group, however, presents specific challenges that necessitate careful consideration of the analytical methodology.

The principle of GC-MS involves the volatilization of the sample followed by its separation based on the compound's boiling point and affinity for the stationary phase within the gas chromatograph. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its identification.

Hypothetical GC-MS Data for this compound:

Due to the limited availability of specific experimental GC-MS data for this compound in publicly accessible literature, the following table represents a hypothetical analysis. This data is illustrative of what one might expect and is based on the general principles of GC-MS analysis of heterocyclic and acyl chloride-containing compounds.

| Parameter | Hypothetical Value/Condition |

| Gas Chromatograph (GC) | |

| Column Type | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium (1 mL/min) |

| Oven Temperature Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

| Hypothetical Results | |

| Retention Time (RT) | ~12.5 minutes |

| Molecular Ion (M+) | m/z 174, 176, 178 (reflecting isotopic distribution of two chlorine atoms) |

| Key Fragment Ions | m/z 145 ([M-COCl]+), 110 ([M-Cl-CO]+), 75 ([C4H2N2]+) |

Table 1: Hypothetical GC-MS Parameters and Expected Data for this compound

It is important to note that the high reactivity of the carbonyl chloride group could lead to on-column degradation or reaction with residual moisture in the system. This could result in the appearance of additional peaks corresponding to hydrolysis products or other derivatives. Therefore, a dry and inert system is paramount for obtaining reliable and reproducible results.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable and rapid technique for monitoring the progress of chemical reactions, assessing the purity of products, and determining the appropriate solvent system for column chromatography. For the synthesis of this compound, TLC provides a simple and effective means to track the consumption of starting materials and the formation of the desired product.

The principle of TLC involves spotting a small amount of the reaction mixture onto a stationary phase (typically silica (B1680970) gel coated on a plate) and developing the plate in a sealed chamber with a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components between the stationary and mobile phases.

A significant consideration for the TLC analysis of this compound is its reactivity. The acyl chloride functional group can be sensitive to the acidic nature of standard silica gel and the presence of moisture, potentially leading to decomposition on the TLC plate. This can manifest as streaking or the appearance of a spot corresponding to the hydrolyzed carboxylic acid at the baseline.

To mitigate these issues, several strategies can be employed:

Use of Neutralized or Deactivated Silica Gel Plates: These can reduce the acidity of the stationary phase.

Anhydrous Solvents: Employing dry solvents for both sample preparation and as the mobile phase is crucial.

Rapid Development: Minimizing the time the compound spends on the plate can reduce the extent of degradation.

Derivatization: In some cases, a small aliquot of the reaction mixture can be quenched with an alcohol (e.g., methanol or ethanol) to form the more stable ester derivative, which can then be analyzed by TLC without the risk of degradation.

Hypothetical TLC Data for Reaction Monitoring:

The following table illustrates a hypothetical TLC analysis for a reaction producing this compound.

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 (pre-coated aluminum plates) |

| Mobile Phase (Eluent) | A mixture of a non-polar and a moderately polar solvent, for instance, a 7:3 (v/v) mixture of hexane (B92381) and ethyl acetate (B1210297). The optimal ratio would be determined experimentally. |

| Visualization | The spots can be visualized under UV light at 254 nm, as the pyrimidine ring is UV active. Additionally, staining with potassium permanganate (B83412) can be used, although the acyl chloride may react. |

| Hypothetical Rf Values | |

| Starting Material (e.g., 4-chloropyrimidine-5-carboxylic acid) | ~0.1 (more polar, stronger interaction with silica) |

| This compound | ~0.6 (less polar than the starting acid) |

Table 2: Hypothetical TLC Conditions and Results for this compound

By comparing the TLC spots of the reaction mixture with those of the starting material and, if available, a pure standard of the product, a chemist can effectively monitor the reaction's progress towards completion.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic structure and bonding characteristics of 4-chloropyrimidine-5-carbonyl chloride. Methods such as Density Functional Theory (DFT) and Hartree-Fock (H-F) are employed to approximate solutions to the Schrödinger equation for the many-electron system that the molecule represents. nih.gov These calculations provide a detailed picture of the electron distribution, molecular orbital energies, and the nature of the chemical bonds within the molecule.

Investigations into related molecules, such as 5-chloropyrimidine, have utilized quantum chemical methods like the Hartree-Fock (H-F) and the outer valence Green function (OVGF) to determine electronic properties. mdpi.com For this compound, such calculations would reveal the significant influence of the electronegative chlorine atom and the strongly electron-withdrawing carbonyl chloride group on the pyrimidine (B1678525) ring. This leads to a highly polarized electronic structure, with specific atoms carrying partial positive or negative charges, which dictates the molecule's reactivity. Key parameters derived from these calculations include ionization energies, electron affinities, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Below is a table illustrating the typical electronic structure data obtained from quantum chemical calculations for a molecule like this compound.

| Calculated Property | Description | Significance |

| Molecular Orbital Energies | Energies of the Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) molecular orbitals. | The HOMO-LUMO gap is a critical indicator of chemical reactivity and electronic excitation susceptibility. |

| Atomic Charges | Distribution of partial charges on each atom within the molecule (e.g., Mulliken, NBO). | Reveals sites prone to nucleophilic or electrophilic attack, explaining regioselectivity in reactions. |

| Electron Density Distribution | A map showing the probability of finding an electron at any given point around the molecule. | Highlights areas of high and low electron density, visualizing the effects of substituent groups. |

| Bond Order | A measure of the number of chemical bonds between two atoms. | Indicates the strength and type (single, double, triple) of the bonds within the molecule. |

| Binding and Kinetic Energies | Energies required to remove an electron from an orbital and the average kinetic energy of that electron. | These values are calculated for each molecular orbital and provide a comprehensive electronic profile. mdpi.com |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for investigating the dynamics of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, these models can identify the most likely pathways, characterize intermediate structures, and determine the structure and energy of transition states. nih.gov

For this compound, two primary reactive sites exist: the C-4 position on the pyrimidine ring and the carbonyl carbon of the acyl chloride. Computational studies can model nucleophilic substitution reactions at both sites. For instance, in a nucleophilic aromatic substitution (SNAr) at the C-4 position, modeling would calculate the energy profile as the nucleophile approaches the ring, forming a high-energy intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion. Similarly, the mechanism of acylation, where a nucleophile attacks the carbonyl carbon, can be detailed.

These computational models allow for the calculation of activation energies, which are crucial for predicting reaction rates and understanding how temperature and catalysts might influence the outcome. nih.gov By comparing the activation barriers for different potential reactions, chemists can predict which products will be favored under specific conditions, guiding synthetic strategy.

Prediction of Spectroscopic Parameters and Conformational Analysis

Quantum chemistry offers a powerful route to predicting spectroscopic data, which is invaluable for structure verification and the identification of molecules in complex mixtures, sometimes referred to as "standards-free" identification. nih.gov

Conformational analysis is a prerequisite for accurate spectroscopic prediction. For this compound, this involves calculating the potential energy as a function of the dihedral angle between the plane of the pyrimidine ring and the carbonyl chloride group. By identifying the global energy minimum, the most stable three-dimensional structure of the molecule can be determined. nih.gov

Once the stable conformer is known, various spectroscopic parameters can be calculated:

NMR Spectroscopy: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed, generating a theoretical IR spectrum that can be compared to experimental data. nih.gov

Mass Spectrometry: While predicting a full mass spectrum is complex, certain parameters can be calculated. For ion mobility-mass spectrometry, it is possible to predict the collision cross section (CCS), which is a measure of the ion's shape in the gas phase. Predicted CCS values for protonated and other adducts of this compound have been calculated using computational tools. uni.lu

The table below presents computationally predicted collision cross section (CCS) values for various adducts of this compound. uni.lu

| Adduct Form | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]+ | 176.96170 | 126.0 |

| [M+Na]+ | 198.94364 | 136.9 |

| [M-H]- | 174.94714 | 126.5 |

| [M+NH4]+ | 193.98824 | 144.7 |

| [M+K]+ | 214.91758 | 132.9 |

| [M+H-H2O]+ | 158.95168 | 120.5 |

| [M+HCOO]- | 220.95262 | 138.8 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Structure-Reactivity Relationship Investigations

The reactivity of this compound is intrinsically linked to its molecular structure, a relationship that can be thoroughly investigated using computational methods. The molecule's functionality is dictated by the electronic properties of the pyrimidine ring, which is inherently electron-deficient, and the powerful electron-withdrawing effects of its two substituents.

Reactivity of the Pyrimidine Ring: The pyrimidine ring's electron-poor nature makes it susceptible to nucleophilic attack. The chlorine atom at the C-4 position is an effective leaving group. Computational studies would confirm that the C-4 position is significantly activated towards nucleophilic aromatic substitution (SNAr) due to the combined electron-withdrawing influence of the ring nitrogens and the adjacent C-5 carbonyl chloride group. Analysis of calculated molecular descriptors like atomic charges and the LUMO can pinpoint this position as a primary site for nucleophilic attack.

Reactivity of the Carbonyl Chloride Group: The carbonyl chloride moiety is a classic electrophilic functional group. The carbon atom of this group is highly electrophilic due to the polarization caused by the adjacent oxygen and chlorine atoms. It serves as a potent acylation agent, readily reacting with a wide range of nucleophiles such as alcohols, amines, and thiols. Computational modeling can quantify the electrophilicity of this carbon atom and model its reaction pathways with various nucleophiles.

By correlating these structural features with reactivity, computational studies provide a predictive framework for the chemical behavior of this compound. This allows researchers to anticipate its role in complex reaction schemes and design synthetic pathways to new, more elaborate molecules.

Future Research Directions and Synthetic Prospects

Development of Sustainable and Green Synthesis Protocols

The traditional synthesis of pyrimidine (B1678525) derivatives and their corresponding acyl chlorides often involves the use of hazardous reagents and generates significant chemical waste. rasayanjournal.co.in Future research will undoubtedly focus on developing more environmentally benign and sustainable methods for the synthesis of 4-Chloropyrimidine-5-carbonyl chloride and its derivatives.

Key areas of development in green synthesis for pyrimidine-based compounds include:

Alternative Solvents: The use of toxic and volatile organic solvents is a major environmental concern. Research into replacing these with greener alternatives such as water, ionic liquids, or bio-based solvents like Cyrene™ is a promising avenue. tandfonline.comrsc.org Aqueous synthesis of pyrimidine derivatives has been shown to be effective and can significantly reduce the environmental impact. jmaterenvironsci.com

Catalyst-Free and Metal-Free Reactions: The development of synthetic routes that avoid the use of heavy metal catalysts is a core principle of green chemistry. tandfonline.com For the synthesis of amides from acyl chlorides, metal-free conditions have been successfully developed, offering a more sustainable alternative. tandfonline.com

Energy-Efficient Methods: Techniques such as microwave-assisted synthesis and ultrasonication can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. rasayanjournal.co.inresearchgate.net These methods have been successfully applied to the synthesis of various pyrimidine derivatives. rasayanjournal.co.innih.gov

Bio-based Feedstocks: Exploring the synthesis of pyrimidine precursors from renewable biomass sources is a long-term goal for sustainable chemistry. While direct synthesis of this compound from bio-based feedstocks is not yet established, the principles of green chemistry encourage the exploration of such pathways. researchgate.net

| Green Chemistry Approach | Potential Application for this compound Synthesis | Anticipated Benefits |

| Aqueous Media Synthesis | Performing the final chlorination and/or functionalization steps in water. | Reduced use of volatile organic compounds (VOCs), simplified workup. jmaterenvironsci.com |

| Microwave/Ultrasound | Accelerating the formation of the pyrimidine ring or subsequent reactions. | Faster reaction rates, higher yields, lower energy consumption. rasayanjournal.co.inresearchgate.net |

| Bio-derived Solvents | Utilizing solvents like Cyrene™ for amide formation from the acyl chloride. | Reduced toxicity and improved molar efficiency. rsc.org |

| Catalyst-Free Amidation | Reaction with amines under neutral, metal-free conditions. | Avoidance of heavy metal contamination and simplified purification. tandfonline.com |

Exploration of Novel Catalytic Transformations

The reactivity of the two chlorine atoms and the carbonyl chloride group in this compound makes it an ideal substrate for a variety of catalytic transformations. Future research will likely focus on expanding the repertoire of these reactions to enable more efficient and selective functionalization.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for the modification of chloropyrimidines. nih.govmdpi.com While these reactions are well-established, there is still scope for innovation:

Site-Selective Catalysis: Developing catalysts that can selectively target one of the chlorine atoms in the presence of the other would be a significant advancement. Ligand design plays a crucial role in controlling the regioselectivity of such reactions on dihalopyrimidines. nih.govfigshare.com

Novel Catalyst Systems: The exploration of catalysts based on earth-abundant metals or even metal-free organocatalysts for cross-coupling reactions is a growing area of interest. researchgate.netnih.gov Photochemical methods for the functionalization of pyridines and pyrimidines are also emerging as a powerful strategy. nih.govacs.org

Asymmetric Catalysis: For the synthesis of chiral pyrimidine derivatives, the development of asymmetric catalytic methods starting from this compound would be highly valuable.

| Catalytic Transformation | Potential Application on this compound | Expected Outcome |

| Suzuki-Miyaura Coupling | Selective C-C bond formation at the C4 or C6 position. | Introduction of aryl or vinyl substituents. mdpi.com |

| Buchwald-Hartwig Amination | Selective C-N bond formation at the C4 or C6 position. | Synthesis of aminated pyrimidine derivatives. nih.gov |

| Heck Coupling | C-C bond formation with alkenes. | Introduction of alkenyl substituents. rsc.org |

| Photocatalysis | Radical-based functionalization of the pyrimidine ring. | Novel C-C and C-X bond formations under mild conditions. nih.govacs.org |

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for large libraries of novel compounds for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. The reactive nature of this compound makes it an excellent candidate for use as a building block in such systems.

Future research in this area will likely involve:

Flow Chemistry: The use of continuous flow reactors for the synthesis and functionalization of this compound can offer several advantages over traditional batch processing, including improved safety, better control over reaction parameters, and easier scalability.

Robotic Synthesis: Integrating the reactions of this compound into robotic platforms will enable the rapid generation of large and diverse compound libraries. This is particularly relevant for the synthesis of arrays of amides or esters by reacting the acyl chloride with a variety of amines or alcohols.

Combinatorial Chemistry: The trifunctional nature of this compound allows for the creation of complex molecules through combinatorial approaches, where different substituents can be introduced at the three reactive sites in a systematic manner. nih.gov

Expansion of Synthetic Utility for Unexplored Heterocyclic Systems

While pyrimidines are a well-established class of heterocycles, there is always a need to develop new and efficient routes to novel ring systems. This compound can serve as a versatile starting material for the synthesis of a wide range of fused and linked heterocyclic systems.

Future research directions could include:

Synthesis of Fused Pyrimidines: The carbonyl chloride and one of the chloro substituents can be utilized in intramolecular cyclization reactions to construct fused ring systems, such as thieno[2,3-d]pyrimidines, pyrido[2,3-d]pyrimidines, and pyrimido[4,5-b] rasayanjournal.co.injmaterenvironsci.combenzodiazepines. researchgate.netnih.govjchr.org

Multicomponent Reactions: Designing novel multicomponent reactions that utilize this compound as a key component could provide rapid access to complex and diverse heterocyclic structures in a single step. researchgate.netacs.org

Synthesis of Novel Linked Heterocycles: The sequential or selective functionalization of the reactive sites can be used to link the pyrimidine core to other heterocyclic systems, leading to molecules with potentially interesting biological or material properties. arkat-usa.org

Q & A

Q. What are the optimal synthetic routes for 4-Chloropyrimidine-5-carbonyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via chlorination of pyrimidine precursors. A common approach involves reacting 4-hydroxypyrimidine-5-carboxylic acid derivatives with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Temperature control (50–80°C) and solvent selection (e.g., dichloromethane or toluene) are critical for maximizing yield and minimizing side reactions like over-chlorination. Post-reaction purification via distillation or recrystallization ensures high purity .

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and carbonyl functionality.

- FT-IR : Detection of C=O (1750–1820 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches.

- HPLC/MS : For purity assessment (>98%) and molecular weight verification (MW: 192.99 g/mol).

- Elemental analysis : To validate stoichiometry.

Refer to Certificates of Analysis (COA) and Safety Data Sheets (SDS) for standardized protocols .

Q. How does this compound react with nucleophiles, and what functional groups are most reactive?

The carbonyl chloride group is highly electrophilic, enabling reactions with amines (to form amides), alcohols (to form esters), and thiols. The 4-chloro substituent on the pyrimidine ring can undergo further substitution, particularly with amines or alkoxides under basic conditions. Reactivity is influenced by solvent polarity and temperature, with DMF or THF often used to enhance nucleophilicity .

Q. What storage conditions ensure the stability of this compound?

Store in airtight, moisture-free containers at 2–8°C. The compound is sensitive to hydrolysis, which degrades the carbonyl chloride to carboxylic acid. Desiccants like silica gel are recommended for long-term storage. Avoid exposure to light to prevent photodecomposition .

Advanced Research Questions

Q. How can regioselectivity be controlled during derivatization of this compound?

Regioselectivity in substitution reactions depends on:

- Electronic effects : The electron-withdrawing carbonyl group directs nucleophiles to the 5-position, while the 4-chloro group activates the pyrimidine ring for meta-substitution.

- Catalysts : Lewis acids (e.g., AlCl₃) can enhance selectivity at the 4-position.

- Temperature : Lower temperatures (0–25°C) favor kinetic control, reducing side products. Computational modeling (DFT) aids in predicting reactive sites .

Q. What mechanistic insights explain contradictory yields reported for its amidation reactions?

Discrepancies arise from competing hydrolysis of the carbonyl chloride under humid conditions or incomplete activation of the nucleophile. Kinetic studies using in situ IR or LC-MS monitoring reveal that pre-activation of amines (e.g., as HCl salts) and strict anhydrous conditions improve reproducibility. Solvent choice (e.g., dichloromethane vs. DMF) also impacts reaction pathways .

Q. How do steric and electronic factors influence its stability under varying pH conditions?

- Acidic conditions : Protonation of the pyrimidine nitrogen increases electrophilicity but accelerates hydrolysis.

- Basic conditions : Deprotonation destabilizes the ring, leading to ring-opening by hydroxide ions.

Stability studies in buffered solutions (pH 2–10) show optimal stability at pH 4–6, where hydrolysis rates are minimized .

Q. What strategies validate its identity and purity when commercial sources provide conflicting data?

- Cross-validation : Compare spectral data (NMR, IR) with PubChem or EPA DSSTox entries.

- Independent synthesis : Reproduce the compound using literature methods (e.g., SOCl₂-mediated chlorination) and compare analytical profiles.

- Collaborative testing : Share samples with third-party labs for LC-MS/MS or X-ray crystallography verification .

Q. What biochemical interactions are hypothesized based on structural analogs?

Analogous chloropyrimidine derivatives exhibit kinase inhibition or enzyme modulation due to their ability to form covalent bonds with active-site residues (e.g., cysteine targeting). Molecular docking studies suggest potential binding to ATP-binding pockets, though experimental validation via enzymatic assays (e.g., IC₅₀ measurements) is required .

Q. How can computational methods optimize its synthetic and functionalization pathways?

- Reaction prediction : Tools like Pistachio or Reaxys predict feasible routes and byproducts.

- Transition-state modeling : DFT calculations identify energy barriers for chlorination or substitution steps.

- Machine learning : Train models on existing reaction databases to recommend optimal conditions (e.g., solvent, catalyst) for new derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products